An In-Depth Technical Guide to the Chemical Properties of 6-Bromoisoquinoline-1,3(2H,4H)-dione
An In-Depth Technical Guide to the Chemical Properties of 6-Bromoisoquinoline-1,3(2H,4H)-dione
This guide provides a comprehensive technical overview of 6-Bromoisoquinoline-1,3(2H,4H)-dione, a heterocyclic compound of significant interest in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, reactivity principles, and strategic applications, moving beyond a simple recitation of facts to explain the causality behind its utility as a versatile chemical scaffold.
Introduction: A Privileged Scaffold for Modern Drug Discovery
The isoquinoline-1,3(2H,4H)-dione core, also known as homophthalimide, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for the design of potent and selective therapeutic agents. The introduction of a bromine atom at the 6-position transforms this parent structure into a highly versatile synthetic intermediate.[2] This bromine serves as a key functional handle, enabling a wide array of cross-coupling reactions for the systematic exploration of chemical space and the optimization of drug candidates.
This guide will elucidate the fundamental physicochemical properties, synthetic pathways, spectroscopic signature, and chemical reactivity of 6-Bromoisoquinoline-1,3(2H,4H)-dione. Furthermore, it will explore its pivotal role in the development of next-generation therapeutics, particularly in oncology.[3][4]
Core Physicochemical and Structural Properties
The foundational properties of a compound dictate its handling, solubility, and suitability for various reaction conditions. 6-Bromoisoquinoline-1,3(2H,4H)-dione is a solid at room temperature, and its key identifiers and properties are summarized below.[5]
| Property | Value | Source(s) |
| IUPAC Name | 6-Bromo-4H-isoquinoline-1,3-dione | N/A |
| CAS Number | 501130-49-0 | [5][6][7] |
| Molecular Formula | C₉H₆BrNO₂ | [5][8] |
| Molecular Weight | 240.05 g/mol | [5] |
| Appearance | Solid (typically off-white to light yellow) | [9] |
| Purity | Commercially available up to ≥98% | [9] |
| Storage | Store in a cool, dry place under an inert atmosphere | [5] |
| SMILES | O=C1NC(=O)C2=CC(Br)=CC=C2C1 | [7] |
Synthesis Strategy: Constructing the Core Scaffold
While numerous methods exist for synthesizing the parent isoquinoline-1,3-dione ring system, a common and logical approach for this specific brominated derivative involves the cyclization of a suitably substituted phenylacetic acid derivative.[10] The following represents a generalized, field-proven synthetic workflow.
Proposed Synthetic Workflow
The synthesis hinges on the intramolecular cyclization of a precursor like 2-carboxy-4-bromophenylacetic acid or its activated equivalent. This precursor can be prepared from commercially available starting materials.
Caption: Generalized synthetic workflow for 6-Bromoisoquinoline-1,3(2H,4H)-dione.
Experimental Protocol: A Representative Methodology
The following protocol outlines the final cyclization step, a critical phase in forming the dione ring system.
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Reactant Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1.0 equivalent of 2-carboxy-4-bromophenylacetic acid and 1.5-2.0 equivalents of urea.
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Reaction Execution: Heat the mixture to 180-200 °C. The reactants will melt, and ammonia will evolve as the cyclization proceeds. Expertise Note: The use of urea serves as a convenient in-situ source of ammonia for the imide formation. This melt condition avoids the need for high-boiling solvents and simplifies product workup.
-
Monitoring: Continue heating for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup and Purification: Cool the reaction mixture to room temperature, at which point it should solidify. Treat the solid mass with a hot aqueous solution of sodium carbonate to dissolve any unreacted starting material.
-
Isolation: Collect the insoluble crude product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove impurities.
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Final Purification: Recrystallize the crude solid from a suitable solvent, such as acetic acid or ethanol, to yield the pure 6-Bromoisoquinoline-1,3(2H,4H)-dione. Trustworthiness Note: Purity should be confirmed by melting point analysis and spectroscopic methods (NMR, MS) to validate the structure and ensure the absence of starting materials.
Spectroscopic Profile
Structural elucidation and confirmation are paramount. While full spectra are available from suppliers, the expected spectroscopic characteristics provide a reliable benchmark for sample validation.[11]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Signals in the 7.5-8.0 ppm range. The bromine at C6 will influence the coupling patterns of the protons at C5, C7, and C8, leading to a predictable set of doublets and double-doublets. Methylene Protons (C4-H₂): A singlet around 4.0-4.5 ppm. Imide Proton (N-H): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbons (C1, C3): Two distinct signals in the 160-170 ppm range. Aromatic Carbons: Six signals in the 120-140 ppm range, with the carbon attached to bromine (C6) appearing at a characteristic chemical shift. Methylene Carbon (C4): A signal in the 35-45 ppm range. |
| Mass Spec (MS) | Molecular Ion (M⁺): A characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 239 and 241. |
Chemical Reactivity and Synthetic Potential
The true value of 6-Bromoisoquinoline-1,3(2H,4H)-dione lies in its predictable and versatile reactivity. The molecule possesses several distinct reactive sites that can be addressed with high selectivity, making it a powerful building block for constructing complex molecular architectures.
Caption: Key reactive sites on the 6-Bromoisoquinoline-1,3(2H,4H)-dione scaffold.
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A. N-Substitution: The imide proton (N-H) is acidic and can be readily deprotonated by a mild base. The resulting anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation to introduce substituents that can modulate solubility, engage in hydrogen bonding, or occupy specific pockets of a biological target.
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B. Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 6-position is the most valuable functional handle for library synthesis. It is an ideal substrate for a vast array of palladium-catalyzed reactions, including:
-
Suzuki Coupling: To form C-C bonds with boronic acids/esters, introducing new aryl or heteroaryl groups.
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Buchwald-Hartwig Amination: To form C-N bonds, attaching various amines.
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Heck and Sonogashira Couplings: To introduce alkenyl and alkynyl groups, respectively.
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Causality Insight: These reactions are foundational to medicinal chemistry programs, as they allow for the rapid generation of analogs to establish structure-activity relationships (SAR).
-
-
C. C4-Position Reactivity: The methylene protons at the C4 position are activated by the adjacent C3 carbonyl group. This site can be deprotonated under stronger basic conditions to form an enolate, which can then participate in reactions like aldol condensations or Michael additions, enabling further elaboration of the core structure. Derivatives of the parent scaffold are known to participate in aza-Friedel-Crafts reactions.[12][13]
Applications in Drug Discovery
The 6-Bromoisoquinoline-1,3(2H,4H)-dione scaffold is not merely a synthetic curiosity; it is a validated starting point for clinically relevant drug candidates.
-
Inhibitors of Cyclin-Dependent Kinases (CDKs): The deregulation of CDKs is a hallmark of many cancers. A series of novel isoquinoline-1,3(2H,4H)-diones have been discovered to be potent and highly selective inhibitors of CDK4.[3] In these molecules, the core scaffold correctly orients substituents to interact with the ATP-binding pocket of the enzyme. The C6-position is often functionalized to enhance potency and selectivity.
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Cereblon (CRBN) Modulators: Cereblon is a substrate receptor for the CRL4 E3 ubiquitin ligase complex and is the direct target of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, which are cornerstones of multiple myeloma therapy. Recently, novel derivatives of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione have been designed and synthesized as new CRBN modulators.[4] These compounds exhibit potent anti-proliferative activity against myeloma cell lines by inducing the degradation of key proteins. The isoquinoline-dione portion of the molecule plays a crucial role in binding to the CRBN protein.
Conclusion
6-Bromoisoquinoline-1,3(2H,4H)-dione is a high-value chemical entity characterized by its robust physicochemical properties and exceptional synthetic versatility. The strategic placement of the bromine atom on the privileged isoquinoline-1,3-dione scaffold provides a gateway for extensive molecular elaboration through modern cross-coupling chemistry. Its demonstrated utility in the development of targeted cancer therapeutics, including CDK4 inhibitors and CRBN modulators, underscores its importance to the fields of medicinal chemistry and drug discovery. For any research program targeting these or related biological pathways, this compound represents a critical and powerful starting material for innovation.
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